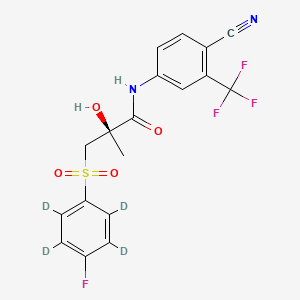

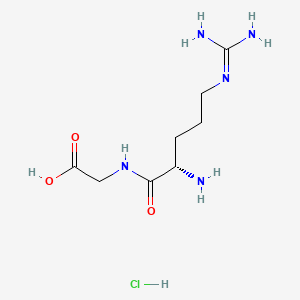

![molecular formula C13H20N6O8S2 B564442 2-{[(2Z)-2-{[(1-Amino-2-methyl-1-oxopropan-2-yl)oxy]imino}-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino}-3-(sulfoamino)butanoic acid CAS No. 1219444-93-5](/img/structure/B564442.png)

2-{[(2Z)-2-{[(1-Amino-2-methyl-1-oxopropan-2-yl)oxy]imino}-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino}-3-(sulfoamino)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{[(2Z)-2-{[(1-Amino-2-methyl-1-oxopropan-2-yl)oxy]imino}-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino}-3-(sulfoamino)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H20N6O8S2 and its molecular weight is 452.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antioxidant Capacity and Reaction Pathways

Antioxidants play a crucial role in counteracting oxidative stress in biological systems. A study by Ilyasov et al. (2020) focuses on the ABTS/PP decolorization assay, a method used to measure the antioxidant capacity of compounds, including those with structures similar to the compound . The study elucidates two principal reaction pathways for antioxidants, highlighting the complexity of interactions between antioxidants and reactive species, which could have implications for understanding the antioxidant potential of complex molecules including those containing amino, thiazolyl, and sulfoamino groups (Ilyasov et al., 2020).

Synthesis and Structural Properties of Novel Compounds

Research on the synthesis and structural properties of novel compounds is fundamental in the development of new materials with potential applications in various fields. Issac and Tierney (1996) explored the synthesis and spectroscopic properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, providing insights into the chemical behavior of thiazolyl-containing compounds. Such research contributes to the development of new chemicals with specific functions, including potential applications in material science and pharmacology (Issac & Tierney, 1996).

Sulfonamides and Environmental Impact

Sulfonamides, which share a similarity in the presence of a sulfoamino group with the compound , have been extensively studied due to their wide range of applications, from antibiotics to industrial chemicals. Carta et al. (2012) reviewed the patent literature on sulfonamides, highlighting their significance in medical and environmental contexts. The review also discusses the development of novel drugs and their environmental impact, providing a perspective on the broader implications of chemicals containing sulfonamide groups (Carta et al., 2012).

Mecanismo De Acción

Target of Action

It has clinically useful potency against aerobic Gram-negative bacteria, including those expressing Ambler class B metallo-β-lactamases (MBLs), although it is hydrolysed by some serine β-lactamases . It has a high affinity for penicillin-binding protein 3 (PBP3), which is its primary target .

Mode of Action

The bactericidal action of Aztreonam results from the inhibition of bacterial cell wall synthesis due to its high affinity for PBP3 . By binding to PBP3, Aztreonam inhibits the third and last stage of bacterial cell wall synthesis . This interaction with its targets leads to the formation of elongated or filamentous bacteria, ultimately resulting in bacterial death .

Biochemical Pathways

Aztreonam affects several biochemical pathways. Most notably, it inhibits the synthesis of peptidoglycan, a crucial component of the bacterial cell wall . This action disrupts the aminosugar and nucleotide sugar metabolic pathways, leading to a significant increase in UDP-GlcNAc, D-glucosamine, N-acetyl-D-glucosamine, and UDP-2-acetamido-2,6-dideoxy-β-L-arabino-hexos-4-ulose .

Pharmacokinetics

Aztreonam exhibits a serum half-life of approximately 1.7 hours in subjects with normal renal function, independent of the dose and route of administration . About two-thirds of the drug is eliminated unchanged in the urine, and from 3.1% to 6.9% is renally excreted as SQ26992, its most prominent metabolic product . The serum clearance was 91 mL/min and renal clearance was 56 mL/min; the apparent mean volume of distribution at steady-state averaged 12.6 liters, approximately equivalent to extracellular fluid volume .

Result of Action

The result of Aztreonam’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, Aztreonam causes structural damage to the bacteria, leading to their death . It is used to treat various infections caused by susceptible gram-negative microorganisms, including urinary tract infections, lower respiratory tract infections, septicemia, skin and skin-structure infections, intra-abdominal infections, and gynecologic infections .

Action Environment

Aztreonam maintains its antimicrobial activity over a pH range of 6 to 8 in vitro, as well as in the presence of human serum and under anaerobic conditions . This suggests that the compound’s action, efficacy, and stability are influenced by environmental factors such as pH, presence of human serum, and oxygen levels.

Análisis Bioquímico

Biochemical Properties

Aztreonam Amide interacts with various enzymes and proteins in biochemical reactions. It is resistant to β-lactamases and is used in gram-negative infections . The choice of inhibitor may vary depending on the spectrum of β-lactamases produced by Enterobacteriaceae . The monobactam ring is also being used to produce new developmental monobactams .

Cellular Effects

Aztreonam Amide has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death . It has no activity against Gram-positive and anaerobic bacteria .

Molecular Mechanism

Aztreonam Amide exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Aztreonam Amide shows stability and long-term effects on cellular function. Both microbiological and HPLC methods for assaying Aztreonam yield largely similar results, indicating a lack of metabolically active metabolites of Aztreonam .

Propiedades

Número CAS |

1219444-93-5 |

|---|---|

Fórmula molecular |

C13H20N6O8S2 |

Peso molecular |

452.5 g/mol |

Nombre IUPAC |

2-[[(2E)-2-(1-amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid |

InChI |

InChI=1S/C13H20N6O8S2/c1-5(19-29(24,25)26)7(10(21)22)17-9(20)8(6-4-28-12(15)16-6)18-27-13(2,3)11(14)23/h4-5,7,19H,1-3H3,(H2,14,23)(H2,15,16)(H,17,20)(H,21,22)(H,24,25,26)/b18-8+ |

Clave InChI |

SOFNQUFSURUYTQ-QGMBQPNBSA-N |

SMILES isomérico |

CC(C(C(=O)O)NC(=O)/C(=N/OC(C)(C)C(=O)N)/C1=CSC(=N1)N)NS(=O)(=O)O |

SMILES |

CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)N)C1=CSC(=N1)N)NS(=O)(=O)O |

SMILES canónico |

CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)N)C1=CSC(=N1)N)NS(=O)(=O)O |

Sinónimos |

Aztreonam Impurity; 2-[[2-[(2-Amino-1,1-dimethyl-2-oxoethoxy)imino]-2-(2-amino-4-thiazolyl)acetyl]amino]-3-(sulfoamino)butanoic Acid; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

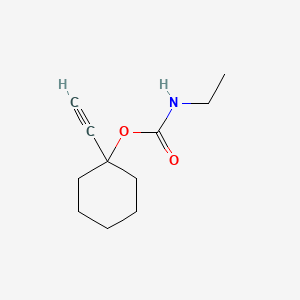

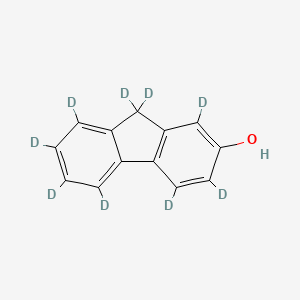

![N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine](/img/structure/B564369.png)